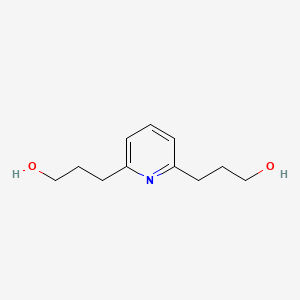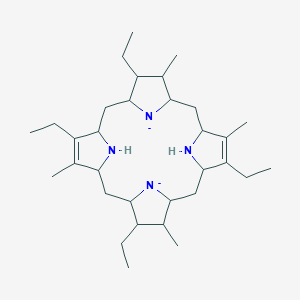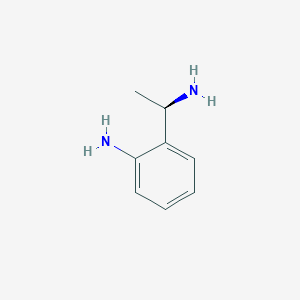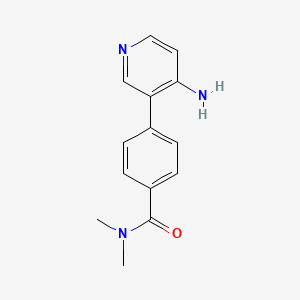
4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide
Overview
Description
4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide, commonly known as ADP, is a chemical compound with a molecular formula of C15H17N3O. It is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. ADP has been extensively studied for its potential applications in cancer therapy and other diseases.
Mechanism of Action
ADP works by inhibiting the enzyme 4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide, which plays a crucial role in DNA repair. 4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide is activated in response to DNA damage and catalyzes the transfer of ADP-ribose units from NAD+ to target proteins, including itself. This process leads to the recruitment of DNA repair enzymes to the site of damage and the repair of the DNA strand breaks. By inhibiting 4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide, ADP prevents the repair of DNA damage and promotes cell death in cancer cells.
Biochemical and Physiological Effects:
ADP has been shown to have a variety of biochemical and physiological effects. In cancer cells, ADP induces cell death by inhibiting DNA repair and promoting the accumulation of DNA damage. In normal cells, ADP has been shown to have neuroprotective effects by reducing oxidative stress and protecting neurons from damage. ADP has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
ADP has several advantages for lab experiments. It is a potent and selective inhibitor of 4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide, which makes it a useful tool for studying the role of 4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide in DNA repair and other cellular processes. ADP is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of ADP is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on ADP. One area of interest is the development of new ADP analogs with improved solubility and potency. Another area of interest is the investigation of ADP in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to understand the long-term effects of ADP on normal cells and to identify potential side effects. Finally, the potential use of ADP in clinical trials for the treatment of cancer and neurodegenerative diseases should be explored.
Scientific Research Applications
ADP has been extensively studied for its potential applications in cancer therapy, neurodegenerative diseases, and other disorders. In cancer therapy, ADP has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting the repair of DNA damage in cancer cells. This leads to increased cell death and reduced tumor growth. ADP has also been investigated for its potential use in combination with other 4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide inhibitors for the treatment of cancer.
In neurodegenerative diseases, ADP has shown promise in the treatment of Alzheimer's disease and Parkinson's disease. ADP has been shown to protect neurons from oxidative stress and reduce the accumulation of toxic proteins in the brain. ADP has also been investigated for its potential use in the treatment of stroke and traumatic brain injury.
properties
IUPAC Name |
4-(4-aminopyridin-3-yl)-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-17(2)14(18)11-5-3-10(4-6-11)12-9-16-8-7-13(12)15/h3-9H,1-2H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUJTOCXKLIWAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=C(C=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653841 | |
| Record name | 4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide | |
CAS RN |
1125429-67-5 | |
| Record name | 4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





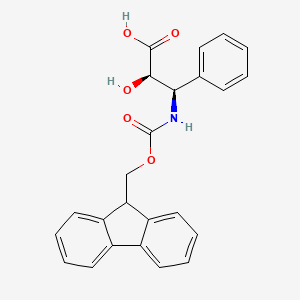

![6''-Chloro-[3,2':5',3'']-terpyridine](/img/structure/B1498794.png)
![3-[2-(3-Formyl-indol-1-yl)-acetylamino]-benzoic acid](/img/structure/B1498799.png)


